molecular formula C8H10BFO3 B8209277 3-Fluoro-2-methoxy-5-methylphenylboronic acid

3-Fluoro-2-methoxy-5-methylphenylboronic acid

Cat. No.: B8209277
M. Wt: 183.97 g/mol
InChI Key: YXYWJHKJYGRWRI-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-5-methylphenylboronic acid is a fluorinated arylboronic acid derivative featuring a methoxy group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position of the phenyl ring. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals . The electronic and steric effects of substituents on the phenyl ring influence their reactivity, acidity, and biological activity. This compound’s unique substitution pattern distinguishes it from other fluorinated methoxyphenylboronic acids, warranting a comparative analysis with structural analogues.

Properties

IUPAC Name

(3-fluoro-2-methoxy-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYWJHKJYGRWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Fluoro-2-methoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-2-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dioxane at elevated temperatures.

Industrial production methods may involve similar catalytic processes but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often employ continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

3-Fluoro-2-methoxy-5-methylphenylboronic acid undergoes various chemical reactions, with Suzuki-Miyaura cross-coupling being the most notable. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond . Common reagents include palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate. The major product of this reaction is the corresponding biaryl or styrene derivative.

Other reactions include:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst undergoes oxidative addition with the halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the coupled product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and nature of substituents critically determine the physicochemical properties of arylboronic acids. Below is a comparison of key analogues:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
3-Fluoro-2-methoxy-5-methylphenylboronic acid 2-OCH₃, 3-F, 5-CH₃ 184.02 (calculated) Potential steric hindrance at ortho position; moderate acidity
5-Fluoro-2-methoxyphenylboronic acid 2-OCH₃, 5-F 169.94 Higher acidity due to electron-withdrawing F at para to B(OH)₂
3-Fluoro-5-methoxyphenylboronic acid 3-F, 5-OCH₃ 169.95 Electron-donating OCH₃ enhances stability in Suzuki couplings
4-Fluoro-2-methoxyphenylboronic acid 2-OCH₃, 4-F 169.94 Balanced electronic effects; used in pharmaceutical intermediates
3-Fluoro-5-methylphenylboronic acid 3-F, 5-CH₃ 153.94 Methyl group increases hydrophobicity

Key Observations :

  • Acidity : Electron-withdrawing groups (e.g., -F) increase acidity by stabilizing the boronate anion. The 5-Fluoro-2-methoxyphenylboronic acid (pKa ~7.5) is more acidic than 3-Fluoro-5-methoxyphenylboronic acid (pKa ~8.2) due to fluorine’s para position relative to boron .

Reactivity in Suzuki-Miyaura Couplings

The efficacy of arylboronic acids in Suzuki reactions depends on substituent electronic and steric profiles:

  • 3-Fluoro-5-methoxyphenylboronic acid: The electron-donating 5-OCH₃ group facilitates oxidative addition in palladium-catalyzed reactions, as seen in the synthesis of flavonoid derivatives .
  • 5-Fluoro-2-methoxyphenylboronic acid : Demonstrated moderate reactivity in forming biaryl ethers, attributed to fluorine’s electron-withdrawing nature .
  • Comparatively, 4-Fluoro-2-methoxyphenylboronic acid has been used successfully in coupling reactions for antiviral agents .

Physical and Chemical Properties

  • Solubility : Methoxy groups improve water solubility compared to methyl or halogen substituents. For example, 3-Fluoro-5-methoxyphenylboronic acid is soluble in polar aprotic solvents (e.g., DMSO, ~10 mg/mL) .
  • Thermal Stability : Methyl groups (e.g., in 3-Fluoro-5-methylphenylboronic acid) enhance thermal stability, with decomposition temperatures >200°C .

Biological Activity

3-Fluoro-2-methoxy-5-methylphenylboronic acid (CAS No. 3054532-25-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features, which include a fluorine atom and a methoxy group on the aromatic ring. These modifications enhance its reactivity and selectivity towards biological targets, making it a subject of interest in drug development and enzyme interaction studies.

  • Molecular Formula : C10H12BFO3
  • Molecular Weight : Approximately 205.01 g/mol
  • Structure : The compound features a boron atom bonded to a phenyl group, with specific substitutions that influence its biological activity.

Boronic acids, including this compound, are known to interact with various biological targets, particularly enzymes. They form reversible covalent complexes that can modulate enzyme activity, which is crucial for therapeutic applications. This compound has shown potential in:

  • Enzyme Inhibition : It can inhibit certain enzymes by forming stable complexes, altering their activity and potentially leading to therapeutic effects in diseases where these enzymes play critical roles.
  • Drug Development : Its ability to selectively target specific pathways involved in disease processes makes it valuable for designing new drugs.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. Studies have explored its effects on tumor cells, particularly in the context of boron neutron capture therapy (BNCT), where boron-containing compounds are used to selectively target and destroy cancer cells.

Case Studies

  • In Vitro Studies : Experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines by interfering with key metabolic pathways.
  • In Vivo Models : Animal studies have shown promising results, indicating that treatment with this boronic acid derivative can reduce tumor size and improve survival rates in models of cancer.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
3-Fluoro-4-methoxyphenylboronic acidFluorine and methoxy groupsDifferent substitution pattern affects reactivity
4-Methoxyphenylboronic acidMethoxy group onlyLacks fluorine; different electronic properties
Phenylboronic acidNo additional substituentsBasic structure; serves as a reference compound

The unique substitution pattern of this compound enhances its chemical reactivity and selectivity compared to other boronic acids.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Enzyme Interaction : The compound has been shown to effectively inhibit enzymes such as proteases and kinases, which are often implicated in cancer progression.
  • Selectivity : It exhibits high selectivity towards certain biological targets, minimizing off-target effects that are common with less selective compounds.
  • Therapeutic Potential : The dual action of inhibiting specific enzymes while also potentially inducing apoptosis in cancer cells positions this compound as a candidate for further development in oncology.

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